

An In-Depth Technical Guide to the Components of Ablacton

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Compound of Interest

Compound Name: Ablacton

Cat. No.: B1205950

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Disclaimer: The term "**Ablacton**" has been associated with at least two distinct chemical compositions. This guide addresses both formulations to provide a comprehensive resource for researchers, scientists, and drug development professionals. The first formulation, identified from pharmaceutical catalogs, is a combination of four well-defined steroid esters: Estradiol Benzoate, Estradiol Valerate, Norethindrone Acetate, and Testosterone Enanthate. The second formulation is linked to the Chemical Abstracts Service (CAS) number 64115-79-3 and represents a specific mixture of four different steroidal compounds. This document will delineate the chemical identifiers, mechanisms of action, and relevant experimental data for the components of both potential "**Ablacton**" formulations.

Part 1: Ablacton as a Formulation of Estradiol Benzoate, Estradiol Valerate, Norethindrone Acetate, and Testosterone Enanthate

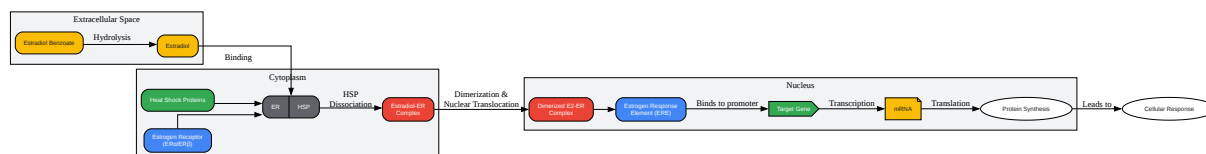
This section details the individual components of a formulation historically referred to as **Ablacton**, comprising two estrogen esters, a progestin, and a testosterone ester. Such combinations have been utilized in hormone replacement therapy and other endocrine-related applications.

Estradiol Benzoate

Estradiol Benzoate is a synthetic ester of the natural estrogen, 17 β -estradiol. The addition of the benzoate group at the C3 position increases its duration of action.

Identifier	Value
CAS Number	50-50-0[1][2]
PubChem CID	222757[2]
IUPAC Name	[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]benzoate[2]
Molecular Formula	C25H28O3[1][2]
InChI	InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1[1][2]
InChIKey	UYIFTLBWAOGQBI-BZDYCCQFSA-N[1][2]
SMILES	<chem>C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5[2]</chem>
Synonyms	β -Estradiol Benzoate, 17 β -Estradiol 3-Benzoate, Progynon B oleoso[1][2]

Estradiol Benzoate is a prodrug that is hydrolyzed to 17 β -estradiol in the body. Estradiol exerts its effects by binding to estrogen receptors (ER α and ER β), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway influences a wide array of physiological processes, including the development and maintenance of female reproductive tissues and secondary sexual characteristics.



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Caption: Estradiol Benzoate Signaling Pathway.

Receptor Binding Assay: To determine the binding affinity of Estradiol Benzoate for estrogen receptors, a competitive binding assay can be performed.

- Preparation of Receptor: Human recombinant ER α or ER β is used.
- Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
- Procedure: A constant concentration of the ER and [3H]-Estradiol are incubated with increasing concentrations of unlabeled Estradiol Benzoate in a suitable buffer (e.g., Tris-HCl) at 4°C.
- Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.
- Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
- Data Analysis: The concentration of Estradiol Benzoate that inhibits 50% of the specific binding of [3H]-Estradiol (IC₅₀) is calculated. The binding affinity (K_i) is then determined

using the Cheng-Prusoff equation.

Estradiol Valerate

Estradiol Valerate is another ester of 17 β -estradiol, with the valerate group attached at the C17 position. This modification also results in a prolonged duration of action compared to estradiol.

Identifier	Value
CAS Number	979-32-8[3][4][5][6]
PubChem CID	13791[7]
IUPAC Name	[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Molecular Formula	C23H32O3[3][4]
InChI	InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m0/s1[3]
InChIKey	RSEPBGGWRJCQGY-IUHILOBXSA-N[3]
SMILES	CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Synonyms	Delestrogen, Progynova, Climaval[6][7]

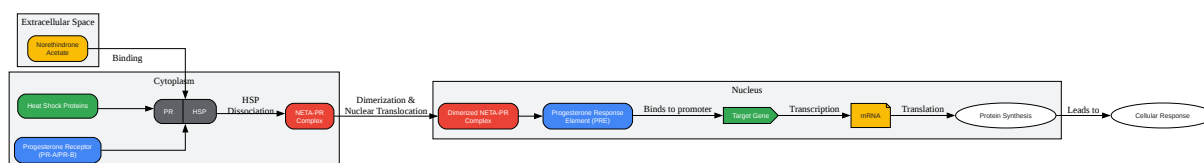
Similar to Estradiol Benzoate, Estradiol Valerate is a prodrug that is cleaved in vivo to release 17 β -estradiol and valeric acid.[7] The liberated estradiol then follows the same signaling pathway as described above, binding to estrogen receptors and modulating gene expression. The primary difference between the valerate and benzoate esters lies in their pharmacokinetic profiles, such as absorption and half-life.

Norethindrone Acetate

Norethindrone Acetate, also known as Norethisterone Acetate, is a synthetic progestin. It is the acetate ester of norethindrone.

Identifier	Value
CAS Number	51-98-9[8][9][10][11]
PubChem CID	5832[11]
IUPAC Name	[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetate[11]
Molecular Formula	C22H28O3[8][9][11]
InChI	InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1[9][11]
InChIKey	IMONTRJLAWHYGT-ZCPXKWAGSA-N[9][11]
SMILES	<chem>CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C[11]</chem>
Synonyms	Norethisterone acetate, Aygestin, Norlutin acetate[8][9][11]

Norethindrone Acetate is a progestin, meaning it mimics the effects of progesterone. It binds to and activates progesterone receptors (PR-A and PR-B), which, like estrogen receptors, are nuclear hormone receptors. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The dimer then binds to progesterone response elements (PREs) on DNA, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. In the context of hormone therapy, progestins are used to oppose the proliferative effects of estrogens on the endometrium.



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Caption: Norethindrone Acetate Signaling Pathway.

Testosterone Enanthate

Testosterone Enanthate is an ester of the primary male sex hormone, testosterone. The enanthate ester at the C17 β position makes it a long-acting form of testosterone.

Identifier	Value
CAS Number	315-37-7[12][13][14][15][16]
PubChem Substance ID	329826733[13]
IUPAC Name	(17 β)-17-[(1-Oxoheptyl)oxy]androst-4-en-3-one[12][13]
Molecular Formula	C26H40O3[12][13][14][16]
InChI	1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1[12][13][14]
InChIKey	VOCBWIIIFXDYGNZ-IXKNJLPQSA-N[12][13][14]
SMILES	CCCCCCC(=O)O[C@H]1CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C[13]
Synonyms	Testosterone heptanoate, Delatestryl[12][14][16]

Testosterone Enanthate is a prodrug of testosterone. After administration, it is hydrolyzed to release free testosterone. Testosterone mediates its effects primarily by binding to the androgen receptor (AR), another member of the nuclear receptor superfamily. The testosterone-AR complex can directly regulate gene expression by binding to androgen response elements (AREs) on DNA. Alternatively, in some tissues, testosterone can be converted to dihydrotestosterone (DHT) by the enzyme 5 α -reductase. DHT binds to the AR with higher affinity and is a more potent androgen. In other tissues, such as adipose and brain tissue, testosterone can be converted to estradiol by the enzyme aromatase, thereby exerting estrogenic effects.

Part 2: Ablacton as Defined by CAS Number 64115-79-3

The PubChem database entry for CAS number 64115-79-3 describes "**Ablacton**" as a mixture of four specific steroidal compounds. It is important to note that one of these components, Testosterone Enanthate (CID 9416), is also part of the formulation described in Part 1. The other three components are distinct. Further investigation is required to fully characterize the intended use and pharmacological properties of this specific mixture. The individual components are detailed below.

(Further investigation into the specific structures and common names of PubChem CIDs 163332, 162640, and 66442 is ongoing to provide a complete profile for this formulation. This section will be updated as more information becomes available.)

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